2-Methyl-2-phenyloxolane

Description

Significance of Five-Membered Heterocycles in Synthetic and Mechanistic Organic Chemistry

Five-membered heterocyclic compounds, which contain a ring of four carbon atoms and one heteroatom, are fundamental building blocks in organic chemistry. derpharmachemica.com Their utility spans from their presence in numerous natural products with significant biological activity to their role as versatile intermediates and solvents in synthetic chemistry. derpharmachemica.com Oxolane, also known as tetrahydrofuran (B95107) (THF), is a prime example of a five-membered oxygen-containing heterocycle. wikipedia.org Its derivatives are integral to a wide range of chemical transformations and are found in the core structures of many complex molecules. derpharmachemica.comnih.gov The inherent polarity and the ability of the oxygen atom to coordinate with metal ions make oxolane and its derivatives valuable in mechanistic studies, influencing reaction pathways and selectivities. wikipedia.orgnih.gov

The Context of 2-Methyl-2-phenyloxolane within Oxolane Chemistry

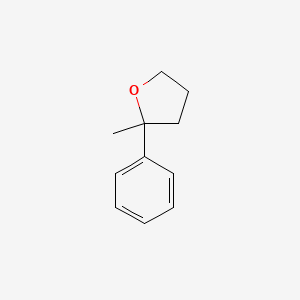

This compound is a derivative of oxolane where a methyl group and a phenyl group are attached to the carbon atom at the 2-position of the tetrahydrofuran ring. This substitution pattern introduces a chiral center, rendering the molecule asymmetric and opening avenues for stereoselective synthesis and reactions. The presence of both an aliphatic methyl group and an aromatic phenyl group on the same carbon atom adjacent to the ring oxygen influences the compound's electronic and steric properties, setting it apart from simpler oxolane derivatives. Its structure suggests potential applications as a chiral auxiliary or as a precursor for the synthesis of more complex chiral molecules.

Research Imperatives and Current Gaps in the Understanding of this compound

While the broader field of oxolane chemistry is well-established, specific derivatives like this compound may not be as extensively studied. A significant portion of the available research focuses on related compounds like 2-methyl-2-phenyloxirane, which is an epoxide, a three-membered ring heterocycle. nih.govchemsrc.comlookchem.com There is a clear need for more dedicated research into the synthesis, reactivity, and potential applications of this compound itself. For instance, while a related compound, 2-methyl-2-(4-hydroxymethylphenyl) oxacyclopentane, has been isolated from a fungus and shown to have moderate biological activity, the specific properties of this compound remain less explored. researchgate.netmdpi.comnih.gov Further investigation is required to fully understand its unique chemical behavior and to unlock its potential in areas such as asymmetric synthesis and materials science.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H14O |

|---|---|

Molecular Weight |

162.23 g/mol |

IUPAC Name |

2-methyl-2-phenyloxolane |

InChI |

InChI=1S/C11H14O/c1-11(8-5-9-12-11)10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3 |

InChI Key |

SENUBFUADOOQHD-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCO1)C2=CC=CC=C2 |

Origin of Product |

United States |

Physicochemical Properties of 2 Methyl 2 Phenyloxolane

Molecular Formula and Molecular Weight

2-Methyl-2-phenyloxolane has the molecular formula C₁₁H₁₄O. This corresponds to a molecular weight of approximately 162.23 g/mol .

Formation of 1,2-Dioxolanes via Intramolecular Reactions of Hydroperoxides and Oxetanes

Tabulated Physical Properties

Below is a table summarizing some of the key physical properties of the related compound, 2-Methyl-2-phenyloxirane, which can provide an estimation for this compound. It is important to note that these values are for the oxirane and not the oxolane, and are provided for comparative purposes.

| Property | Value |

| Boiling Point | 195.6 ± 9.0 °C at 760 mmHg chemsrc.com |

| Density | 1.1 ± 0.1 g/cm³ chemsrc.com |

| Refractive Index | 1.541 chemsrc.com |

| Flash Point | 66.3 ± 14.9 °C chemsrc.com |

Synthesis of 2 Methyl 2 Phenyloxolane

Common Laboratory-Scale Synthesis Methods

One common approach to synthesizing tetrahydrofuran (B95107) derivatives is through the cyclization of diols. For instance, the reaction of 1,4-diols with an acid catalyst can lead to the formation of the corresponding oxolane ring. The synthesis of substituted tetrahydrofurans can also be achieved through radical reactions.

Investigation of Cyclization Mechanisms in Oxolane Synthesis

Reaction Mechanisms, Precursors, and Reagents

The synthesis of 2-Methyl-2-phenyloxolane would likely start from a precursor that contains the necessary carbon skeleton. A plausible route could involve the acid-catalyzed cyclization of 4-phenylpentane-1,4-diol. The mechanism would involve protonation of one of the hydroxyl groups, followed by the intramolecular nucleophilic attack of the other hydroxyl group, leading to the formation of the five-membered ring and the elimination of a water molecule.

Another potential synthetic strategy could involve the reaction of a suitable Grignard reagent, such as phenylmagnesium bromide, with a γ-lactone, followed by a reduction step.

Computational Chemistry and Molecular Modeling of 2 Methyl 2 Phenyloxolane

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations are fundamental to understanding the electronic behavior of 2-Methyl-2-phenyloxolane. These methods solve approximations of the Schrödinger equation to provide information about electron distribution, molecular orbital energies, and reactivity indices. unipd.it

Ab initio (Latin for "from the beginning") methods are a class of quantum chemical calculations that rely on first principles without the use of empirical parameters. unipd.it One of the most common ab initio approaches beyond the Hartree-Fock level is Møller-Plesset perturbation theory, particularly at the second order (MP2). The accuracy of these calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals.

For studies on oxolane systems, a variety of basis sets are employed, with the Pople-style basis sets being common. The selection involves a trade-off between computational cost and accuracy. researchgate.net Larger basis sets with polarization and diffuse functions, such as 6-311+G**, provide more accurate results but are computationally more demanding. The choice of method and basis set is critical; for instance, MP2 with an appropriate basis set is often used to capture electron correlation effects which are important for accurate energy calculations. researchgate.net

Below is a table illustrating common basis sets used in computational studies of organic molecules, including those applicable to oxolane systems.

| Basis Set Family | Description | Common Examples |

| Pople Style | Split-valence basis sets, often augmented with polarization and diffuse functions. | 6-31G(d), 6-31+G(d,p), 6-311++G(d,p) |

| Correlation-Consistent | Designed to systematically converge towards the complete basis set limit. | cc-pVDZ, aug-cc-pVTZ |

| def2 | Ahlrichs' basis sets, known for their efficiency and accuracy across the periodic table. | def2-SVP, def2-TZVP, def2-QZVP |

This table represents a selection of commonly used basis sets in quantum chemical calculations. nrel.gov

Density Functional Theory (DFT) has become a standard tool for investigating reaction mechanisms, delivering precise energies of intermediates and transition states. DFT methods are often favored for their balance of computational efficiency and accuracy, making them suitable for larger systems and complex reaction pathways. nrel.gov In DFT, the electronic energy is determined as a functional of the electron density.

The performance of DFT is highly dependent on the chosen functional. For the study of substituted five-membered rings like oxolanes, functionals such as B3LYP and M06-2X are frequently used. rsc.org Studies have shown that the M06-2X functional often provides results that correlate well with higher-level ab initio methods like MP2, particularly for conformational energies. researchgate.net In contrast, the B3LYP functional has been noted to sometimes underestimate the stabilization of pseudo-axial conformations by electronegative atoms in cyclopentane-like rings. researchgate.net DFT calculations, often combined with a polarizable continuum model (PCM) to simulate solvent effects, are used to model reaction energetics.

Ab Initio Methods and Basis Set Selection

Molecular Mechanics and Dynamics Simulations for Conformational Analysis

The five-membered oxolane ring of this compound is not planar. Its flexibility results in a complex conformational landscape that can be explored using molecular mechanics (MM) and molecular dynamics (MD) simulations. MM methods use classical physics and empirically derived force fields to calculate molecular energies, making them much faster than QM methods and ideal for sampling the vast conformational space of flexible molecules. unipd.itresearchgate.net

The puckering of the oxolane ring can be described by two primary, low-energy conformations: the "twist" (C₂) and "envelope" (Cₛ) forms. rsc.org The interconversion between these forms occurs via a process known as pseudorotation. For substituted oxolanes, the substituents can occupy either pseudo-axial or pseudo-equatorial positions, leading to different conformer energies. Generally, bulky groups like the phenyl group in this compound would prefer a pseudo-equatorial position to minimize steric strain. researchgate.net

Computational studies on similar substituted five-membered rings have exhaustively explored their conformational landscapes using DFT and MP2 calculations to identify all minima and transition states along the pseudorotational pathway. rsc.org

The table below summarizes the characteristic conformations for a generic monosubstituted oxolane ring. The specific energy differences for this compound would require dedicated calculations.

| Conformation Type | Puckering Symmetry | Substituent Position | Relative Stability |

| Twist | C₂ | Pseudo-equatorial | Often the global minimum |

| Envelope | Cₛ | Pseudo-equatorial | Low energy, close to Twist |

| Twist | C₂ | Pseudo-axial | Higher energy due to steric strain |

| Envelope | Cₛ | Pseudo-axial | Higher energy due to steric strain |

This table is a generalized representation based on conformational analyses of substituted five-membered rings. researchgate.netrsc.org

Prediction of Reaction Pathways and Transition States

Computational chemistry is instrumental in predicting the feasibility of chemical reactions by calculating the activation energies of transition states. researchgate.net For this compound, computational modeling has been applied to understand its formation via the consecutive ring expansion of epoxides.

Specifically, the reaction of 2-methyl-2-phenyloxirane with dimethylsulfoxonium methylide to yield this compound has been modeled using both DFT and MP2 methods. These calculations revealed that the activation barrier for the ring expansion from an oxetane (B1205548) to the corresponding oxolane is significantly high, calculated to be around 25 kcal/mol. This high barrier is attributed to decreasingly favorable orbital interactions in the transition state as the ring size increases. Such computational insights are crucial for understanding reaction mechanisms and predicting reaction outcomes and conditions.

Computational Studies on Stereochemical Control in Oxolane Systems

Controlling stereochemistry is a central goal in organic synthesis, and computational methods provide deep insights into the factors governing stereoselectivity. For reactions involving oxolane rings, DFT calculations are used to determine the relative configurations of products by comparing the energies of different diastereomeric transition states. mdpi.com

In the synthesis of substituted oxolanes, the stereochemical outcome can be rationalized by analyzing the structure of key intermediates, such as a 1,3-dioxolan-2-yl cation. The diastereoselectivity of a nucleophilic attack on such an intermediate can be controlled by the steric influence of existing substituents on the ring, a phenomenon that can be modeled computationally to predict the favored product.

Furthermore, a combination of NMR spectroscopy and DFT calculations has proven to be a powerful approach for the stereochemical determination of complex molecules containing oxolane rings. mdpi.com By calculating the NMR parameters for all possible stereoisomers and comparing them to experimental data, the correct relative and absolute configuration can be assigned with high confidence. mdpi.com This integrated approach is essential for the structural elucidation of new chiral compounds containing the oxolane motif.

Reactivity and Mechanistic Pathways

Stability and Susceptibility to Ring-Opening Reactions

The tetrahydrofuran (B95107) ring is generally stable but can undergo ring-opening reactions under certain conditions, such as in the presence of strong acids or Lewis acids. researchgate.net The presence of the phenyl and methyl groups at the 2-position can influence the regioselectivity of such reactions. For instance, magnesium-catalyzed hydroboration has been used for the ring-opening of less reactive oxacycles. nih.govacs.org

Advanced Liquid Chromatography-Mass Spectrometry (LC-MS) for Elucidation of Oxolane Derivatives

Reactions Involving the Phenyl and Methyl Groups

The phenyl group can undergo electrophilic aromatic substitution reactions, although the conditions would need to be carefully chosen to avoid ring-opening of the oxolane moiety. The methyl group is generally unreactive but could potentially be involved in radical reactions under specific conditions.

Applications in Organic Synthesis

Use as a Protecting Group

Due to its relative stability, the 2-methyl-2-phenyloxolanyl group could potentially be used as a protecting group for alcohols or other functional groups in a multi-step synthesis. The introduction and removal of such a group would require specific reaction conditions.

As a Precursor for Other Organic Molecules

Ring-opening reactions of this compound could provide access to a variety of functionalized acyclic compounds. For example, cleavage of the ether linkage could yield a diol with a specific stereochemistry if the starting material is enantiomerically pure. This makes it a potentially valuable building block for the synthesis of complex natural products and pharmaceuticals.

Environmental Transformation Pathways of Oxolane Compounds

Biodegradation Mechanisms of Cyclic Ethers in Natural and Engineered Systems

The biodegradation of cyclic ethers, including the oxolane structure found in 2-Methyl-2-phenyloxolane, is a key process in their environmental removal. While many cyclic ethers are resistant to degradation, specific microorganisms have demonstrated the ability to break them down under certain conditions. enviro.wiki

Research has primarily focused on common environmental contaminants like 1,4-dioxane (B91453) and tetrahydrofuran (B95107) (THF). These studies reveal that biodegradation can occur through two main mechanisms: metabolic and cometabolic degradation. enviro.wiki

Metabolic Degradation: In this process, microorganisms utilize the cyclic ether as a primary source of carbon and energy for growth. enviro.wiki Several bacterial strains, including Pseudonocardia dioxanivorans CB1190 and various Mycobacterium and Rhodococcus species, have been identified that can grow on 1,4-dioxane or THF as their sole carbon source. berkeley.edu The initial step in the aerobic biodegradation of these compounds is typically catalyzed by a monooxygenase enzyme. berkeley.edu For instance, a THF monooxygenase is responsible for the initial oxidation of both THF and 1,4-dioxane in P. dioxanivorans CB1190. berkeley.edu This enzymatic attack often involves the hydroxylation of a carbon atom adjacent to the ether oxygen, leading to an unstable hemiacetal that undergoes spontaneous ring cleavage.

Cometabolic Degradation: This is a more common mechanism for the breakdown of recalcitrant cyclic ethers. enviro.wiki Cometabolism is the transformation of a compound by a microorganism that is unable to use it as a source of energy or nutrients. enviro.wiki The degradation is facilitated by non-specific enzymes produced by the microbes while growing on a different, primary substrate. enviro.wiki For example, methanotrophic bacteria, which grow on methane (B114726), can co-oxidize cyclic ethers like 1,4-dioxane using methane monooxygenase. enviro.wiki Similarly, the presence of THF has been shown to facilitate the cometabolic degradation of 1,4-dioxane in microbial consortia. researchgate.net

While no specific studies on the biodegradation of this compound were identified, its structure suggests that similar pathways could be involved. The oxolane ring is analogous to THF, and the presence of the methyl and phenyl groups may influence the compound's susceptibility to microbial attack. The initial enzymatic oxidation would likely occur on the oxolane ring, potentially at the unsubstituted carbon atoms adjacent to the ether oxygen. The presence of a fungus, Xylaria polymorpha, capable of producing a related phenyloxolane compound, suggests that fungi may also play a role in the transformation of such molecules in the environment.

Table 1: Examples of Microorganisms and Enzymes in Cyclic Ether Biodegradation

| Microorganism | Degraded Compound(s) | Key Enzyme Type | Degradation Type |

|---|---|---|---|

| Pseudonocardia dioxanivorans CB1190 | 1,4-Dioxane, THF | Monooxygenase | Metabolic |

| Mycobacterium sp. PH-06 | Cyclic Compounds | Not specified | Metabolic |

| Rhodococcus ruber 219 | 1,4-Dioxane | Not specified | Metabolic |

This table is generated based on data from multiple sources. berkeley.eduenviro.wiki

Atmospheric Photo-oxidation Processes of Oxolane Derivatives

Volatile and semi-volatile oxolane derivatives released into the atmosphere are subject to photo-oxidation, a process primarily initiated by reaction with hydroxyl (OH) radicals during the day. copernicus.org This is considered the dominant chemical removal pathway for many volatile organic compounds (VOCs) in the troposphere. researchgate.net

The atmospheric chemistry of cyclic ethers like THF and its derivatives has been studied to determine their reaction rates and degradation pathways. The reaction with OH radicals typically proceeds via H-atom abstraction from a C-H bond. whiterose.ac.uk In the case of the oxolane ring, the hydrogen atoms on the carbon atoms adjacent to the ether oxygen (α-hydrogens) are particularly susceptible to abstraction due to the stabilizing effect of the oxygen atom on the resulting radical.

For a molecule like this compound, H-abstraction can occur at several positions on the oxolane ring or potentially on the methyl group. The phenyl group is generally less reactive towards OH radical attack than the saturated alkyl portions of the molecule under atmospheric conditions. Following the initial H-abstraction, the resulting alkyl radical reacts rapidly with molecular oxygen (O₂) to form a peroxy radical (RO₂). The subsequent fate of this peroxy radical depends on the concentration of nitrogen oxides (NOx), but can lead to the formation of various oxygenated products, including aldehydes, ketones, and organic nitrates, and can contribute to the formation of ozone and secondary organic aerosols (SOA). researchgate.net

Kinetic studies on related compounds provide insight into the potential atmospheric lifetime of this compound. The rate constant for the reaction of OH radicals with various cyclic ethers and related structures determines how quickly they are removed from the atmosphere. For example, the atmospheric lifetimes of several epoxides with respect to OH radicals are estimated to be between 1 to 7 days. copernicus.org A study on 2-methyl tetrahydrofuran (MTHF) investigated its reaction with chlorine atoms, another atmospheric oxidant, and found a temperature-dependent rate coefficient. nih.gov While OH radicals are the primary oxidant, these studies highlight the reactivity of the substituted oxolane ring structure.

Table 2: Atmospheric Rate Constants and Lifetimes for Related Compounds

| Compound | Oxidant | Rate Constant (k) (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime |

|---|---|---|---|

| Cyclohexene Oxide | OH | Not specified | 1 to 7 days |

| 1,2-Epoxyhexane | OH | Not specified | 1 to 7 days |

| 1,2-Epoxybutane | OH | Not specified | 1 to 7 days |

| Piperidine | OH | (1.19 ± 0.27) × 10⁻¹⁰ | Not specified |

This table presents data for compounds structurally related to this compound to illustrate typical atmospheric reactivity. Data sourced from multiple studies. copernicus.orgwhiterose.ac.uknih.gov

Transport and Distribution Studies in Environmental Compartments, focusing on mechanistic aspects

The transport and distribution of a chemical in the environment are governed by its physical and chemical properties and the characteristics of the environmental media. ny.gov For this compound, key mechanisms influencing its fate include partitioning between water and soil/sediment, and volatilization from water to air.

Partitioning Behavior: A chemical's tendency to sorb to soil and sediment is often predicted by its octanol-water partition coefficient (Kow). Compounds with high log Kow values are hydrophobic and tend to associate with organic carbon in soil and sediment, reducing their mobility in water. nih.gov Conversely, compounds with low log Kow values are more hydrophilic and remain dissolved in water, leading to greater mobility in groundwater and surface water. itrcweb.org

This compound possesses both a hydrophobic component (the phenyl group) and a more polar component (the ether linkage in the oxolane ring). The phenyl group would contribute to a higher log Kow compared to a simple cyclic ether like THF. This suggests that it will have a moderate tendency to adsorb to organic matter in soil and sediments, which would retard its transport in aquatic systems relative to highly mobile contaminants like 1,4-dioxane. itrcweb.org

Volatilization: The tendency of a chemical to move from water to the atmosphere is described by its Henry's Law constant. itrcweb.org This property is a function of both vapor pressure and water solubility. Chemicals with high Henry's Law constants readily volatilize from water. nih.gov While specific data for this compound is not readily available, information on related compounds can provide an estimate. For instance, 2-phenyloxolane has a predicted boiling point and vapor pressure that would classify it as a semi-volatile organic compound. Its volatilization from surface waters could be a relevant transport pathway, moving the compound from the aquatic compartment to the atmosphere, where it would then be subject to photo-oxidation.

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| 1,2-Epoxybutane |

| 1,2-Epoxyhexane |

| 1,4-Dioxane |

| This compound |

| 2-Methyl tetrahydrofuran (MTHF) |

| 2-Phenyloxolane |

| Cyclohexene Oxide |

| Ethane |

| Methane |

| Mycobacterium |

| Nitrogen oxides (NOx) |

| Piperidine |

| Propane |

| Pseudonocardia dioxanivorans |

| Rhodococcus |

| Tetrahydrofuran (THF) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.